molecular formula C13H19NO5 B041578 N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine CAS No. 108460-85-1

N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine

Cat. No.: B041578
CAS No.: 108460-85-1
M. Wt: 269.29 g/mol
InChI Key: IPMPVILIJBJZHY-UHFFFAOYSA-N
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Description

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is a complex organic compound that features a benzodioxole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is performed under conditions such as the presence of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, often using reagents like sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), often in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.

    Substitution: Halides or nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: Shares the benzodioxole ring structure but lacks the additional functional groups.

    4,5-Dimethoxy-1,3-benzodioxole: Similar structure but different substitution pattern.

    N-methyl-2,2-dimethoxyethanamine: Similar amine structure but lacks the benzodioxole ring.

Uniqueness

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-15-11(16-2)7-14-6-9-4-5-10-13(12(9)17-3)19-8-18-10/h4-5,11,14H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMPVILIJBJZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OCO2)CNCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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